Benzodiazepine Receptor Binding Affinity: 1′-Hydroxymidazolam vs. Midazolam and 4-Hydroxymidazolam
In vitro benzodiazepine receptor binding studies demonstrate that 1′-hydroxymidazolam exhibits approximately 20% of the binding affinity of midazolam. In contrast, the minor metabolite 4-hydroxymidazolam shows only 7% relative affinity, confirming its negligible contribution to pharmacological activity [1].
| Evidence Dimension | Benzodiazepine receptor binding affinity (relative to midazolam) |
|---|---|
| Target Compound Data | 20% (relative to midazolam) |
| Comparator Or Baseline | Midazolam = 100%; 4-hydroxymidazolam = 7% |
| Quantified Difference | 1′-Hydroxymidazolam is 2.86× higher affinity than 4-hydroxymidazolam; midazolam is 5× higher than 1′-hydroxymidazolam |
| Conditions | In vitro benzodiazepine receptor binding assay; human receptor preparations |
Why This Matters
Confirms that 1′-hydroxymidazolam is the only midazolam metabolite with pharmacologically relevant GABAA receptor engagement, making it essential for studies of metabolite contribution to clinical effect.
- [1] Sagent Pharmaceuticals. Midazolam Injection, USP (Prescribing Information). 2023. View Source
